Cyanidin-3-o-rhamnoside chloride

説明

Synthesis Analysis

The synthesis of cyanidin-3-o-rhamnoside involves biomimetic oxidation routes starting from natural precursors. A notable synthesis approach is from (+)-catechin, which undergoes glucosylation followed by oxidation and dehydration to yield key intermediates, eventually leading to the synthesis of cyanidin 3-O-beta-D-glucoside through further deprotection and oxidation steps (Kondo, Oyama, Nakamura, Yamakawa, Tokuno, & Yoshida, 2006).

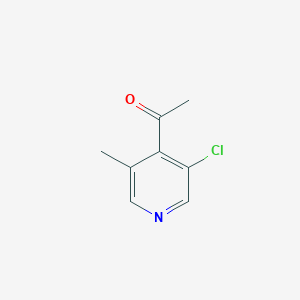

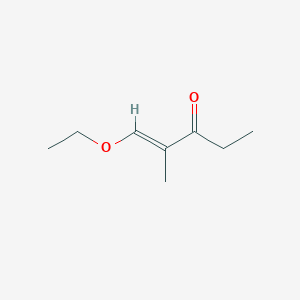

Molecular Structure Analysis

Structural and conformational analyses of cyanidin derivatives, including cyanidin-3-o-rhamnoside, have been conducted using spectroscopic methods and chemical degradation. The stereochemistry and molecular interactions, such as hydrogen bonding within the sugar moiety and between sugar and anthocyanin molecules, significantly influence the stability and color properties of these compounds (Borkowski, Szymusiak, Gliszczyńska-Świgło, & Tyrakowska, 2005).

Chemical Reactions and Properties

Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions that illustrate its reactivity and interaction with other molecules. For instance, its ability to scavenge free radicals and protect against oxidative stress in biological systems highlights its antioxidative properties. Studies using electron paramagnetic resonance have shown its efficacy in scavenging reactive oxygen species, thereby preventing cellular damage (Solomon, Golubowicz, Yablowicz, Bergman, Grossman, Altman, Kerem, & Flaishman, 2010).

Physical Properties Analysis

The physical properties of cyanidin-3-o-rhamnoside chloride, such as solubility, color, and stability, are influenced by its molecular structure. The presence of sugar moieties affects its hydrophilicity and solubility in various solvents, impacting its application in food and pharmaceutical formulations. The pH-dependent structural transformations from the flavylium cation to quinoidal forms determine its color stability and fading in different environments.

Chemical Properties Analysis

Cyanidin-3-o-rhamnoside chloride exhibits a variety of chemical properties, including antioxidative, metal-chelating, and photoprotective effects. These properties are attributed to the anthocyanin's structure, allowing it to neutralize free radicals and bind metal ions, which is beneficial in preventing oxidative stress and prolonging shelf life in food products. Furthermore, its interaction with proteins, such as bovine serum albumin, demonstrates its potential in enhancing the stability and bioavailability of anthocyanins in nutritional and therapeutic applications (Jahromi, Farhoosh, Hemmateenejad, & Varidi, 2019).

科学的研究の応用

-

Antioxidant and Anti-inflammatory Properties

- Field : Pharmacology

- Application : Cyanidin-3-o-rhamnoside chloride is a type of anthocyanin that naturally occurs in blackcurrant and could also be isolated from various plant species. It exhibits antioxidant and anti-inflammatory properties .

- Methods & Procedures : While the specific experimental procedures aren’t detailed, these properties are typically determined through various in vitro and in vivo tests .

- Results & Outcomes : The compound has been reported to exhibit antioxidant and anti-inflammatory properties, but specific quantitative data or statistical analyses were not provided .

-

Inhibition of Intestinal Lipid Digestion and Absorption

- Field : Nutritional Biochemistry

- Application : Cyanidin-3-rutinoside acts as a natural inhibitor of intestinal lipid digestion and absorption .

- Methods & Procedures : The inhibitory activity of Cyanidin-3-rutinoside against pancreatic lipase and cholesterol esterase was evaluated using enzymatic fluorometric and enzymatic colorimetric assays .

- Results & Outcomes : Cyanidin-3-rutinoside was found to be a mixed-type competitive inhibitor of pancreatic lipase with the IC50 value of 59.4 ± 1.41 μM. Furthermore, Cyanidin-3-rutinoside (0.125–1 mM) inhibited pancreatic cholesterol esterase about 5–18% .

-

Cardioprotective, Neuroprotective, and Anti-diabetic Activities

- Field : Pharmacology

- Application : Cyanidin-3-glucoside (C3G), a member of the anthocyanin family of dietary polyphenols, has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Cognitive Enhancer

- Field : Neurology

- Application : Cyanidin 3-O-galactoside (Cy3Gal), a type of Cyanidin, has been gaining attention for its excellent ability to act as a cognitive enhancer .

- Methods & Procedures : The physiological actions of Cy3Gal are studied for a better assessment of its nutritional value .

- Results & Outcomes : While specific quantitative data or statistical analyses were not provided, the compound has shown potential in enhancing cognitive functions .

-

Gastroprotective and Anti-thrombotic Properties

- Field : Gastroenterology and Cardiology

- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits gastroprotective and anti-thrombotic properties .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Protection Against Helicobacter Pylori Infection

- Field : Microbiology

- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against Helicobacter pylori infection .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

DNA-Reactive Species Scavenger

- Field : Biochemistry

- Application : Cyanidin-3-O-glucoside (Cy3G) acts as a DNA-reactive species scavenger .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Chemo-preventive and Epigenetic Factor

- Field : Oncology

- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits chemo-preventive properties and acts as an epigenetic factor .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Protection Against Age-Related Diseases

- Field : Gerontology

- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against age-related diseases .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

将来の方向性

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin-3-o-rhamnoside chloride | |

CAS RN |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)